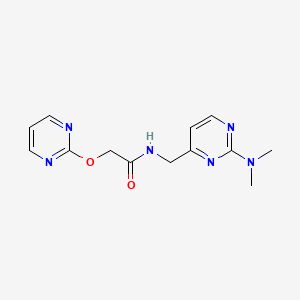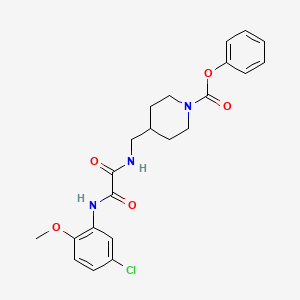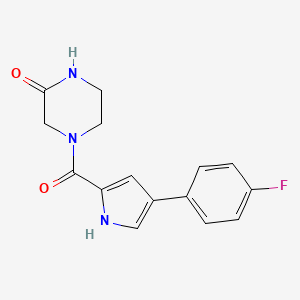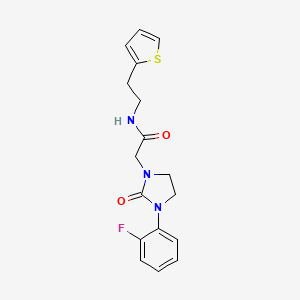![molecular formula C17H16F3N5O3S B2861154 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 895006-32-3](/img/structure/B2861154.png)
2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16F3N5O3S and its molecular weight is 427.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential Antiasthma Applications
Triazolopyrimidines have been identified as mediator release inhibitors, suggesting potential applications in antiasthma therapies. In a study, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were found to inhibit mediator release, a crucial step in the allergic response that leads to asthma symptoms. These compounds were synthesized through a multi-step process involving arylamidines and showed promising activity in preclinical evaluations, highlighting their potential as a foundation for developing new antiasthma drugs (Medwid et al., 1990).
Amplification of Antibiotic Activity
Another application of triazolopyrimidines is their role in enhancing the effectiveness of antibiotics, such as phleomycin. Specifically, compounds like 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide have shown to amplify the action of phleomycin against E. coli, indicating their potential use in overcoming antibiotic resistance or in enhancing the efficacy of existing antibiotics (Brown et al., 1978).
Imaging and Diagnostic Applications
The triazolopyrimidine scaffold has been utilized in the development of selective radioligands for imaging purposes. For instance, [18F]DPA-714, a derivative within this class, has been designed for imaging the translocator protein (18 kDa) with positron emission tomography (PET), demonstrating the utility of triazolopyrimidines in neuroimaging and the potential for diagnostic applications in neurodegenerative diseases and inflammation (Dollé et al., 2008).
Antimicrobial and Anticancer Research
Studies have explored the synthesis of heterocycles incorporating the triazolopyrimidine moiety for potential use in antimicrobial and anticancer treatments. New derivatives have been synthesized and tested against various pathogens and cancer cell lines, indicating the versatility of this scaffold in drug development for diverse therapeutic areas (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O3S/c1-2-3-11-8-13(26)22-15-23-24-16(25(11)15)29-9-14(27)21-10-4-6-12(7-5-10)28-17(18,19)20/h4-8H,2-3,9H2,1H3,(H,21,27)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSYEEIUQPQNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)

![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)
![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2861081.png)


![N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861085.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2861086.png)

